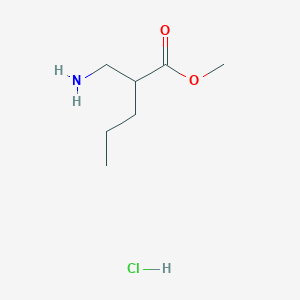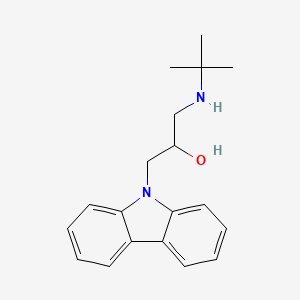
2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide, also known as TTA, is a novel chemical compound that has been widely used in scientific research. TTA is a potent agonist of the G protein-coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion.
作用機序
2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide acts as a potent agonist of GPR40, which is a G protein-coupled receptor that is expressed in pancreatic beta cells, enteroendocrine cells, and other tissues. GPR40 activation by 2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide leads to the activation of the G protein Gq/11, which in turn activates the phospholipase C (PLC) pathway. This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which stimulate the release of intracellular calcium and activate protein kinase C (PKC). These signaling pathways ultimately lead to the enhancement of glucose-stimulated insulin secretion and other physiological effects.
Biochemical and Physiological Effects:
2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide has been shown to enhance glucose-stimulated insulin secretion in pancreatic beta cells, both in vitro and in vivo. 2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide also improves glucose tolerance and insulin sensitivity in animal models of diabetes, and has been shown to reduce fasting blood glucose and improve lipid metabolism in obese mice. 2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide has also been shown to have anti-inflammatory effects, and to reduce the production of pro-inflammatory cytokines in macrophages.
実験室実験の利点と制限
One of the main advantages of 2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide is its potency and selectivity for GPR40, which makes it a valuable tool for studying the function of this receptor in various physiological processes. 2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide is also relatively stable and easy to handle, and can be used in a wide range of experimental systems. However, one limitation of 2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. 2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide also has a relatively short half-life in vivo, which can limit its use in animal studies.
将来の方向性
There are several future directions for research on 2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide and GPR40. One area of interest is the development of more potent and selective agonists of GPR40, which could be used to further elucidate the role of this receptor in glucose homeostasis and other physiological processes. Another area of interest is the identification of downstream signaling pathways and effector molecules that are activated by GPR40, which could provide new targets for drug development. Finally, the therapeutic potential of GPR40 agonists such as 2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide for the treatment of diabetes and other metabolic disorders warrants further investigation.
合成法
The synthesis of 2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide involves the reaction of 2-thiophen-3-ylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified by column chromatography. The yield of 2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide is typically around 50-60%.
科学的研究の応用
2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide has been extensively used in scientific research to study the function of GPR40 and its role in glucose homeostasis and insulin secretion. 2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide has been shown to enhance glucose-stimulated insulin secretion in pancreatic beta cells, and to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2-Thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide has also been used to study the effects of GPR40 activation on other physiological processes, such as lipid metabolism and inflammation.
特性
IUPAC Name |
2-thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NOS/c9-8(10,11)5-12-7(13)3-6-1-2-14-4-6/h1-2,4H,3,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJXGTSMSRZTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophen-3-yl)-N-(2,2,2-trifluoroethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2575754.png)
![N-(3,5-difluorophenyl)-2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2575756.png)



![8-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2575762.png)
![Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2575764.png)

![3-[2-(2-amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2575766.png)


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2575771.png)

